molecular formula C14H16F3NO2 B2419614 benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate CAS No. 2374762-73-7

benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate

Cat. No. B2419614
CAS RN: 2374762-73-7
M. Wt: 287.282
InChI Key: NNSAYPKLPYLNMP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate (BTP) is a synthetic compound that has been used in scientific research due to its unique properties. BTP is a stable, water-soluble, non-toxic compound with a low molecular weight and a high boiling point. It has been used in a variety of research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Cholinesterase Inhibition

Benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate has been investigated for its potential as a cholinesterase inhibitor. A study by Pizova et al. (2017) focused on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found moderate inhibitory effects against AChE and notable anti-BChE activity, with certain compounds showing comparable activity to the established drug rivastigmine. This research indicates the potential of benzyl pyrrolidine derivatives in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial (Pizova, Havelkova, Štěpánková, et al., 2017).

Regioselective Synthesis

Andrews et al. (2003) explored the regioselective synthesis of pyrrolidine trans-lactams using a benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate derivative. The synthesis utilized an acyl iminium ion-mediated condensation process. This study contributes to the understanding of regioselective synthesis processes, which are crucial in the development of pharmaceuticals and complex organic molecules (Andrews, Borthwick, Chaignot, et al., 2003).

Co-Crystal Structure Analysis

The co-crystal structure of benzyl pyrrolidine derivatives has been studied, as in the work by Chesna et al. (2017). They analyzed the structure of benzoic acid-pyrrolidin-1-ium-2-carboxylate, demonstrating the utility of non-centrosymmetric co-crystallization for understanding chiral molecules. Such studies are pivotal in material science and pharmaceutical research for understanding molecular interactions and crystal engineering (Chesna, Cox, Basso, et al., 2017).

properties

IUPAC Name

benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)10-18-8-4-7-12(18)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSAYPKLPYLNMP-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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